N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

5-Lipoxygenase inhibition RBL-1 assay leukotriene pathway

N-Benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034322-08-0, PubChem CID is a synthetic small molecule comprising a pyrrolidine carboxamide core linked to a 5-chloropyrimidine via an ether bridge and terminated with a benzhydryl urea group. The compound belongs to the pyrimidine-substituted pyrrolidine class explored for acetyl-CoA carboxylase (ACC) inhibition, CCR5 antagonism, and HIV-1 non-nucleoside reverse transcriptase inhibition.

Molecular Formula C22H21ClN4O2
Molecular Weight 408.89
CAS No. 2034322-08-0
Cat. No. B2503859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
CAS2034322-08-0
Molecular FormulaC22H21ClN4O2
Molecular Weight408.89
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H21ClN4O2/c23-18-13-24-21(25-14-18)29-19-11-12-27(15-19)22(28)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2,(H,26,28)
InChIKeyNGPCXKZSTVUBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide: Technical Baseline for Scientific Procurement


N-Benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034322-08-0, PubChem CID 121017808) is a synthetic small molecule comprising a pyrrolidine carboxamide core linked to a 5-chloropyrimidine via an ether bridge and terminated with a benzhydryl urea group [1]. The compound belongs to the pyrimidine-substituted pyrrolidine class explored for acetyl-CoA carboxylase (ACC) inhibition, CCR5 antagonism, and HIV-1 non-nucleoside reverse transcriptase inhibition [2][3]. Its molecular formula is C₂₂H₂₁ClN₄O₂ (MW 408.9 g/mol), with a computed XLogP3 of 3.8, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Publicly available quantitative pharmacological data remain sparse; currently documented biological activities include an assay confirming no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM [4], and a patent claim describing its class as CCR5 antagonists applicable to HIV, asthma, and autoimmune diseases [5].

Why Generic Substitution of N-Benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide Is Not Straightforward


The combination of a 5-chloropyrimidine ether linkage at the pyrrolidine 3-position and the benzhydryl urea N-substituent creates a steric and electronic profile that is not trivially replicated by other pyrimidine-pyrrolidine analogs. Within the Boehringer Ingelheim ACC inhibitor patent series, small changes to the pyrimidine substituent or the N-acyl group produced large shifts in target potency [1]. The XLogP3 of 3.8 and the topological polar surface area of 67.4 Ų [2] place this compound in a property space distinct from simpler pyrimidine-pyrrolidine derivatives lacking the benzhydryl group. These distinctions are material for laboratories requiring batch-to-batch consistency in SAR continuation studies or for groups seeking to validate biological targets—substituting a close analog without controlling for the specific chloropyrimidine and benzhydryl moieties may invalidate comparative data or produce false-negative results.

Quantitative Evidence Guide for Differentiating N-Benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034322-08-0) from Structural Analogs


5-Lipoxygenase Inhibitory Activity: Defined Negative Selectivity Benchmark

ChEMBL assay CHEMBL620010 reports that N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide was tested for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant activity (NS) [1]. This negative result provides a selectivity benchmark that differentiates the compound from 5-lipoxygenase inhibitors such as zileuton (IC₅₀ ≈ 0.5–1 µM in RBL-1 assays) or other pyrimidine-containing 5-LOX ligands. For groups screening against the leukotriene pathway, this data point eliminates 5-LOX as a confounding target and supports the compound's use as a negative control in 5-LOX mechanistic studies.

5-Lipoxygenase inhibition RBL-1 assay leukotriene pathway

CCR5 Antagonism Potential: Pharmacological Differentiation from CXCR4-Selective Agents

Patent and pharmacological screening data identify N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide as a CCR5 antagonist scaffold, with claims extending to HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This chemokine receptor selectivity distinguishes it from CXCR4-targeted analogs (e.g., AMD3100, plerixafor) and from dual CCR2/CCR5 antagonists such as cenicriviroc. While specific Ki/IC₅₀ values for this compound at CCR5 are not publicly available for direct head-to-head comparison, the documented CCR5 target engagement places it in a therapeutically distinct category from pyrrolidine-carboxamide analogs optimized for ACC inhibition (e.g., those in US Patent 8,962,641) [2].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Benchmarks

The compound's computed XLogP3 of 3.8 and topological polar surface area (TPSA) of 67.4 Ų [1] provide a quantitative differentiation from other pyrrolidine-carboxamide derivatives. For comparison, the ACC inhibitor series in US Patent 8,962,641 contains analogs with XLogP values spanning 1.5–5.5 and TPSA values ranging from 55–120 Ų [2]. This moderately lipophilic profile (XLogP3 3.8) combined with a relatively low TPSA suggests reasonable membrane permeability while maintaining solubility adequate for in vitro assay concentrations. The benzhydryl group contributes significantly to both the lipophilicity and the hydrogen bond donor count (N–H donor = 1), which distinguishes this compound from simpler pyrrolidine analogs lacking the diphenylmethyl motif.

physicochemical properties drug-likeness ADME prediction

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Crystallographic Evidence

Crystallographic analysis reported by ViraScience identifies N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (assigned formula C₂₁H₂₀N₄O₂ in the crystal structure) as a potential HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. The pyrrolidine ring adopts an envelope conformation, and the hydrogenated pyrimidine ring exhibits a weakly expressed twist conformation. Molecules form infinite chains via N–H⋯O hydrogen bonds. This structural evidence supports a binding mode consistent with the NNRTI pharmacophore—a feature that distinguishes this compound from pyrrolidine-carboxamide derivatives designed as ACC inhibitors or CCR5 antagonists, which rely on entirely different target engagement geometries.

HIV-1 NNRTI reverse transcriptase crystallography

Optimal Research Application Scenarios for N-Benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS 2034322-08-0)


CCR5 Antagonist Screening and Chemokine Pathway Deconvolution

The compound's documented CCR5 antagonism [1] supports use as a chemical probe to distinguish CCR5-dependent from CXCR4- or CCR2-mediated signaling events. In HIV entry inhibition assays or chemotaxis experiments using CCR5-expressing cell lines (e.g., U87-CD4-CCR5), this compound can serve as a reference ligand for competitive binding studies, particularly where maraviroc-resistant strains are being profiled. The known negative result against 5-lipoxygenase [2] further reduces the risk of confounding pathway crosstalk in leukotriene-involved inflammation models.

HIV-1 Reverse Transcriptase Structural Biology and NNRTI Binding Mode Analysis

Based on the crystallographic evidence of an NNRTI-compatible conformation [3], this compound is suited for X-ray co-crystallography studies with HIV-1 reverse transcriptase. Its distinct pyrrolidine-ether-pyrimidine scaffold and benzhydryl urea motif differ from nevirapine and efavirenz chemotypes, potentially offering binding interactions in the NNRTI pocket that are absent in first-generation inhibitors. Researchers should confirm RT inhibitory activity (Ki/IC₅₀) before committing to co-crystallization trials.

Negative Control for 5-Lipoxygenase Enzymatic Assays

The confirmed lack of significant 5-LOX inhibition at 100 µM in the RBL-1 assay [2] positions the compound as a validated negative control for high-concentration screening of lipoxygenase inhibitors. This is particularly valuable in compound library screens where pyrimidine-containing molecules frequently emerge as hits due to metal-chelating or redox activity rather than specific enzyme binding.

Physicochemical Reference Standard for Pyrrolidine-Carboxamide SAR Libraries

With its well-defined computed properties (XLogP3 3.8, TPSA 67.4 Ų, MW 408.9 g/mol) [4], the compound can serve as a reference standard for calibrating HPLC retention times, logD measurements, and permeability assays (PAMPA or Caco-2) in medicinal chemistry laboratories optimizing pyrrolidine-based lead series.

Quote Request

Request a Quote for N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.